Allo-Colchicin-Alkaloide
Allocolchicine Alkaloids are a unique class of natural products isolated from various plant species, particularly from certain species of Aconitum (monkshood). These alkaloids exhibit diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry. Structurally, allocolchicine alkaloids typically contain complex aromatic rings and amine groups, which contribute to their distinctive biological properties.
One of the notable characteristics of these compounds is their potent analgesic effects, making them promising candidates for pain management therapies. Additionally, studies suggest that certain allocolchicine derivatives may possess anti-inflammatory, antitumor, and neuroprotective activities, further enhancing their potential therapeutic applications.
Despite their promising medicinal value, the isolation and purification of allocolchicine alkaloids can be challenging due to their structural complexity and low natural abundance. However, advances in synthetic chemistry have enabled the preparation of these compounds on a larger scale for both academic research and industrial development.
Overall, allocolchicine alkaloids represent an exciting area of chemical exploration with significant potential for future drug discovery efforts.

Struktur | Chemischer Name | CAS | MF |
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Acetamide,N-[(5S)-6,7-dihydro-4-hydroxy-3,9,10,11-tetramethoxy-5H-dibenzo[a,c]cyclohepten-5-yl]- | 126223-60-7 | C21H25NO6 |
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5H-Dibenzo[a,c]cycloheptene-3-carboxylicacid, 5-(acetylamino)-6,7-dihydro-9,10,11-trimethoxy-, methyl ester, (5S)- | 641-28-1 | C22H25NO6 |
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Colchinol, N-acetyl- | 38838-26-5 | C20H23NO5 |
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n-acetylcolchinol methyl ether | 65967-01-3 | C21H25NO5 |
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Salimine | 138704-12-8 | C22H25NO7 |
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2-O-Demethylallocolchicine; (S)-form | 42405-82-3 | C21H23NO6 |
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| 38838-27-6 | C20H22INO5 |
Verwandte Literatur
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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